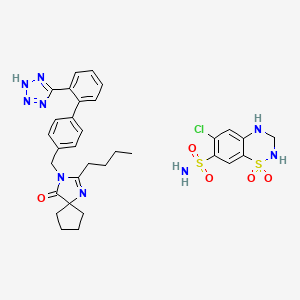

Avalide

Description

Properties

CAS No. |

448264-66-2 |

|---|---|

Molecular Formula |

C32H36ClN9O5S2 |

Molecular Weight |

726.3 g/mol |

IUPAC Name |

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13) |

InChI Key |

NZPSYYOURGWZCM-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |

Other CAS No. |

448264-66-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antihypertensive Mechanism of Irbesartan and Hydrochlorothiazade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the fixed-dose combination of irbesartan (B333) and hydrochlorothiazide (B1673439), a widely prescribed antihypertensive therapy. By targeting distinct yet complementary physiological pathways, this combination therapy achieves superior blood pressure control compared to monotherapy with either agent alone. This document provides a comprehensive overview of the individual and combined pharmacological actions, supported by quantitative data from clinical trials, detailed experimental protocols from pivotal studies, and illustrative diagrams of the involved signaling pathways.

Core Mechanism of Action

The enhanced efficacy of the irbesartan/hydrochlorothiazide combination lies in the synergistic interplay of their individual mechanisms. Irbesartan addresses the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade in blood pressure regulation, while hydrochlorothiazide promotes diuresis and natriuresis by acting on the kidneys.

Irbesartan: Selective Angiotensin II Receptor Blockade

Irbesartan is a potent and selective angiotensin II receptor blocker (ARB) that specifically antagonizes the AT1 receptor subtype.[1][2][3][4] Angiotensin II, a powerful vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[1][2] It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[1][4]

By competitively blocking the AT1 receptor, irbesartan prevents the actions of angiotensin II, resulting in:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.[2][5]

-

Reduced Aldosterone Secretion: This leads to decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and blood pressure.[1][4]

Irbesartan's blockade of the RAAS also mitigates the reactive increase in renin and angiotensin II levels that can occur with diuretic monotherapy, thereby enhancing the overall antihypertensive effect.[6]

Hydrochlorothiazide: Inhibition of the Sodium-Chloride Cotransporter

Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubules of the nephron in the kidneys.[7][8][9] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter on the apical membrane of the tubular cells.[7][8] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.

The key effects of hydrochlorothiazide include:

-

Natriuresis and Diuresis: Increased excretion of sodium and water in the urine, leading to a reduction in extracellular fluid and plasma volume, which lowers blood pressure.[7][8][10]

-

Reduced Peripheral Resistance: While the initial blood pressure-lowering effect is due to diuresis, long-term administration of hydrochlorothiazide leads to a sustained reduction in peripheral vascular resistance through a mechanism that is not fully understood but may involve direct effects on vascular smooth muscle.[8][9]

Synergistic Antihypertensive Effect

The combination of irbesartan and hydrochlorothiazide produces an additive and synergistic blood pressure-lowering effect.[5][11][12] Hydrochlorothiazide-induced volume depletion can lead to a compensatory activation of the RAAS. Irbesartan effectively counteracts this by blocking the effects of the increased angiotensin II, leading to a more profound and sustained reduction in blood pressure than can be achieved with either drug alone.[6][13] Furthermore, irbesartan can attenuate the hypokalemia (low potassium levels) that can be a side effect of hydrochlorothiazide by reducing aldosterone-mediated potassium excretion.[14][15][16]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of the irbesartan/hydrochlorothiazide combination from key clinical trials.

Table 1: Comparative Efficacy of Irbesartan/Hydrochlorothiazide Combination vs. Monotherapy in Patients with Moderate to Severe Hypertension

| Treatment Group | Mean Baseline Blood Pressure (mmHg) | Mean Reduction in Seated Systolic Blood Pressure (SeSBP) at Week 8 (mmHg) | Mean Reduction in Seated Diastolic Blood Pressure (SeDBP) at Week 8 (mmHg) |

| Irbesartan 300 mg / HCTZ 25 mg | ~162 / 98 | 27.1 | - |

| Irbesartan 300 mg | ~162 / 98 | 22.1 | - |

| HCTZ 25 mg | ~162 / 98 | 15.7 | - |

| Irbesartan 150 mg / HCTZ 12.5 mg (Severe Hypertension) | - | - | 4.7 greater than Irbesartan monotherapy |

| Irbesartan 150 mg (Severe Hypertension) | - | - | - |

Data from a prospective, double-blind, parallel-group study in patients with moderate hypertension.[10] And a randomized, double-blind, active-controlled, multicenter trial in patients with severe hypertension.[3]

Table 2: Blood Pressure Reduction in the INCLUSIVE Trial (Patients with Uncontrolled Systolic Blood Pressure on Monotherapy)

| Treatment Phase | Duration | Mean Change from Baseline in SBP (mmHg) | Mean Change from Baseline in DBP (mmHg) |

| HCTZ 12.5 mg | 2 weeks | -2.9 | - |

| Irbesartan 150 mg / HCTZ 12.5 mg | 8 weeks | - | - |

| Irbesartan 300 mg / HCTZ 25 mg | 8 weeks | -21.5 | -10.4 |

Data from the multicenter, prospective, open-label, single-arm INCLUSIVE trial.[5][7][14]

Table 3: Pharmacokinetic Parameters of Irbesartan and Hydrochlorothiazide (Single Oral Dose)

| Parameter | Irbesartan | Hydrochlorothiazide |

| Bioavailability | 60-80% | 50-80% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 1 - 2.5 hours |

| Elimination Half-life (t½) | 11 - 15 hours | 5.6 - 14.8 hours |

| Metabolism | Hepatic (CYP2C9) and glucuronide conjugation | Not metabolized |

| Excretion | Biliary and renal | Primarily renal (unchanged) |

Coadministration of irbesartan and hydrochlorothiazide has no clinically significant effect on the pharmacokinetics of either drug.

Experimental Protocols

The following sections outline the methodologies of key clinical trials that have established the efficacy and safety of the irbesartan/hydrochlorothiazide combination.

Protocol for a Double-Blind, Active-Controlled Trial in Severe Hypertension

-

Objective: To compare the efficacy and safety of initial therapy with irbesartan/HCTZ combination versus irbesartan monotherapy in patients with severe hypertension.[3]

-

Study Design: A prospective, randomized, double-blind, active-controlled, multicenter trial.[3]

-

Patient Population: Patients with seated diastolic blood pressure (SeDBP) ≥110 mmHg, either untreated or uncontrolled on monotherapy.[3]

-

Treatment Protocol:

-

Primary Endpoint: The proportion of patients achieving SeDBP <90 mmHg after 5 weeks of therapy.[3]

-

Secondary Endpoints: Assessment of safety and tolerability, including the frequency of hypotension, dizziness, syncope, headache, and electrolyte abnormalities.[3]

Protocol for the INCLUSIVE Trial (Uncontrolled Systolic Hypertension)

-

Objective: To determine the efficacy and safety of fixed-dose irbesartan/HCTZ combinations in patients with uncontrolled systolic blood pressure (SBP) on at least 4 weeks of antihypertensive monotherapy.[5][7][14]

-

Study Design: A multicenter, prospective, open-label, single-arm study.[7][14]

-

Patient Population: Patients aged 18 years and older with SBP of 140–159 mmHg (130–159 mmHg for type 2 diabetes mellitus) despite monotherapy.[7]

-

Treatment Protocol (Sequential):

-

Primary Endpoint: Mean change in SBP from baseline to the end of the 18-week treatment period.[7]

-

Efficacy Assessments: Measurement of seated trough cuff blood pressure at each study visit.[7]

Protocol for Assessing Natriuretic and Diuretic Effects

-

Objective: To quantify the natriuretic and diuretic response to diuretic therapy. While not specific to an irbesartan/HCTZ trial, this methodology is fundamental to understanding the action of the HCTZ component.

-

Study Design: A pragmatic randomized trial in patients with acute heart failure, as an example of diuretic response measurement.

-

Methodology:

-

Urine Collection: Timed urine collections (e.g., 24 and 48 hours) after administration of the diuretic.

-

Electrolyte Measurement: Measurement of urinary sodium concentration to determine the total sodium excretion (natriuresis).

-

Volume Measurement: Measurement of total urine volume to determine the diuretic effect.

-

Data Analysis: Comparison of natriuresis and diuresis between treatment groups or against baseline values.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms

References

- 1. Once-daily fixed-combination irbesartan 300 mg/ hydrochlorothiazide 25 mg and circadian blood pressure profile in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Efficacy and Safety of Low‐ and High‐ Dose Fixed Combinations of Irbesartan/Hydrochlorothiazide in Patients With Uncontrolled Systolic Blood Pressure on Monotherapy: The INCLUSIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Efficacy and Safety of Fixed Combinations of Irbesartan/Hydrochlorothiazide in Hypertensive Women: The Inclusive Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicines.org.uk [medicines.org.uk]

- 14. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natriuresis-guided diuretic therapy in acute heart failure: a pragmatic randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natriuretic Equation to Predict Loop Diuretic Response in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Dance: A Technical Guide to the Pharmacokinetics of Irbesartan and Hydrochlorothiazide in Combination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of the combination therapy of irbesartan (B333), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. This combination is a widely prescribed antihypertensive agent, and a thorough understanding of its pharmacokinetic profile is essential for effective drug development and clinical application. This document synthesizes data from multiple clinical and bioanalytical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacokinetic Profiles of Irbesartan and Hydrochlorothiazide

The combination of irbesartan and hydrochlorothiazide has been shown to have an additive effect in lowering blood pressure.[1] Pharmacokinetic studies have been conducted to evaluate the potential for drug-drug interactions when these two agents are co-administered.

Irbesartan Pharmacokinetics

Irbesartan is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1.5 to 2 hours.[1] It exhibits linear pharmacokinetics over the therapeutic dose range.[1] The absolute bioavailability of irbesartan is approximately 60-80%.[1] Food does not have a significant effect on the bioavailability of irbesartan.

Irbesartan is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the cytochrome P450 isoenzyme CYP2C9.[2] Its metabolites are largely inactive. Elimination of irbesartan and its metabolites occurs through both biliary and renal routes.[2] The terminal elimination half-life of irbesartan is approximately 11 to 15 hours.[1]

Hydrochlorothiazide Pharmacokinetics

Hydrochlorothiazide is also well absorbed from the gastrointestinal tract, with a bioavailability of about 50% to 80%.[1] Peak plasma concentrations are generally observed within 1 to 2.5 hours after oral administration.[1] The onset of diuretic action begins within 2 hours, peaks at about 4 hours, and lasts for 6 to 12 hours.[3]

Hydrochlorothiazide is not significantly metabolized and is primarily excreted unchanged in the urine.[4] The elimination half-life of hydrochlorothiazide is variable, ranging from 5.6 to 14.8 hours.

Pharmacokinetic Interaction in Combination Therapy

Clinical studies have demonstrated that the co-administration of irbesartan and hydrochlorothiazide has minimal impact on the pharmacokinetics of either drug.[2] This lack of significant interaction allows for predictable dosing and therapeutic effects when the two drugs are combined.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for irbesartan and hydrochlorothiazide when administered alone and in combination.

Table 1: Pharmacokinetic Parameters of Irbesartan (Mean ± SD)

| Parameter | Irbesartan Alone | Irbesartan in Combination with HCTZ | Reference |

| Cmax (ng/mL) | Data varies with dosage | No significant change | [2] |

| Tmax (h) | 1.5 - 2.0 | No significant change | [1] |

| AUC (ng·h/mL) | Data varies with dosage | No significant change | [2] |

| Half-life (h) | 11 - 15 | No significant change | [1] |

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (Mean ± SD)

| Parameter | Hydrochlorothiazide Alone | Hydrochlorothiazide in Combination with Irbesartan | Reference |

| Cmax (ng/mL) | Data varies with dosage | No significant change | [2] |

| Tmax (h) | 1.0 - 2.5 | No significant change | [1] |

| AUC (ng·h/mL) | Data varies with dosage | No significant change | [2] |

| Half-life (h) | 5.6 - 14.8 | No significant change |

Experimental Protocols

The determination of irbesartan and hydrochlorothiazide concentrations in biological matrices, typically human plasma, is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Bioanalytical Method: LC-MS/MS for Simultaneous Determination in Human Plasma

This protocol outlines a typical LC-MS/MS method for the simultaneous quantification of irbesartan and hydrochlorothiazide in human plasma.[4][5]

4.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microfuge tube, add an internal standard solution (e.g., losartan).[4]

-

Add 500 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[6]

-

Vortex the mixture for 1 minute.[6]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[5]

4.1.2. Liquid Chromatography Parameters

-

Column: Acquity U-HPLC BEH C18 column or equivalent.[4]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]

-

Flow Rate: 0.35 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Column Temperature: 40 °C.[6]

4.1.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4][5]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Clinical Study Design: Bioequivalence Study

A common study design to assess the pharmacokinetics of a combination product is a randomized, two-period, crossover study in healthy volunteers.[4]

-

Subject Recruitment: A cohort of healthy adult volunteers is enrolled.

-

Randomization: Subjects are randomly assigned to one of two treatment sequences.

-

Treatment Period 1: Subjects receive a single oral dose of either the test formulation (combination tablet) or the reference formulations (individual tablets of irbesartan and hydrochlorothiazide).

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Washout Period: A washout period of at least 7 days is implemented between treatment periods to ensure complete elimination of the drugs.

-

Treatment Period 2: Subjects receive the alternate treatment according to the crossover design.

-

Bioanalysis: Plasma samples are analyzed using a validated bioanalytical method as described above.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.

-

Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters between the test and reference formulations to determine bioequivalence.

Mandatory Visualizations

Metabolic Pathway of Irbesartan

Caption: Metabolic pathway of irbesartan.

Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow for a pharmacokinetic study.

References

- 1. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. agilent.com [agilent.com]

Irbesartan's Interaction with the Angiotensin II Type 1 Receptor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of irbesartan (B333), a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. A thorough understanding of these molecular interactions is fundamental to its pharmacological profile and clinical efficacy in the management of hypertension and other cardiovascular diseases.

Quantitative Analysis of Irbesartan's Binding Affinity

Irbesartan exhibits a high affinity for the human AT1 receptor, a key characteristic that underpins its potent antagonist activity. This high affinity ensures effective receptor blockade at therapeutic concentrations. The binding affinity of irbesartan is quantified by several parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a stronger binding affinity.

The following table summarizes the reported binding affinity values for irbesartan at the AT1 receptor from various in vitro studies. For comparative purposes, data for other prominent AT1 receptor blockers (ARBs) are also included.

| Compound | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Receptor Selectivity (AT1 vs. AT2) |

| Irbesartan | ~1-5 [1] | 0.9 - 4.05 [2][3] | >10,000-fold [1] |

| Losartan | 25.2[3] | 20[1] | >10,000-fold[1] |

| Valsartan | ~10-30[1] | - | >20,000-fold[1] |

| Candesartan | ~0.3-1.0[1] | - | >10,000-fold[1] |

| Telmisartan | ~3-9[1] | - | >30,000-fold[1] |

Note: The exact values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Binding Kinetics and Insurmountable Antagonism

Beyond its high affinity, the kinetic profile of irbesartan's interaction with the AT1 receptor is a defining feature of its pharmacology. Irbesartan is classified as an insurmountable antagonist , which is a direct consequence of its binding kinetics, particularly its slow dissociation from the receptor.[4]

-

Association Rate (k_on): This constant reflects the speed at which irbesartan binds to the AT1 receptor.

-

Dissociation Rate (k_off): This constant indicates the rate at which the irbesartan-AT1 receptor complex breaks apart.

While specific numerical values for the association and dissociation rate constants of irbesartan are not consistently reported in the literature, a consensus exists that irbesartan exhibits a slow dissociation rate .[5][6] This prolonged receptor occupancy contributes to its long duration of action and the insurmountable nature of its antagonism.[4] Insurmountable antagonism means that even with increasing concentrations of the natural agonist, Angiotensin II, the maximal response cannot be fully restored in the presence of irbesartan.[5] This is in contrast to surmountable antagonists, like losartan, where increased agonist concentrations can overcome the receptor blockade.[7]

The slow dissociation kinetics of irbesartan are a key factor in its sustained therapeutic effect, allowing for effective blood pressure control with once-daily dosing.[4]

Experimental Protocols

The determination of binding affinity and kinetics relies on robust in vitro experimental methodologies. The following sections detail the protocols for two standard techniques used to characterize the interaction of ligands with the AT1 receptor.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of irbesartan for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or from tissues with high AT1 receptor expression (e.g., rat liver).[1]

-

Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

-

Test Compound: Irbesartan.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM losartan).

-

Apparatus: 96-well plates, glass fiber filters, a cell harvester, and a scintillation counter.

Workflow for Competition Radioligand Binding Assay:

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of irbesartan concentrations.

-

Incubation: Add the membrane preparation, radioligand, and either buffer, excess unlabeled ligand, or irbesartan to the respective wells. Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the irbesartan concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic information such as association and dissociation rates.

Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the binding of irbesartan to the AT1 receptor.

Materials:

-

SPR Instrument: e.g., Biacore.

-

Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., a CM5 chip for amine coupling or a capture-based chip).

-

Receptor Preparation: Purified, solubilized AT1 receptor.

-

Analyte: Irbesartan in a suitable running buffer.

-

Running Buffer: A buffer compatible with both the receptor and the analyte (e.g., HBS-P+).

-

Immobilization Reagents: For covalent immobilization, EDC/NHS.

Workflow for Surface Plasmon Resonance (SPR) Analysis:

Procedure:

-

Ligand Immobilization: The purified AT1 receptor is immobilized onto the surface of the sensor chip. This can be achieved through covalent coupling or by using a capture-based approach.

-

Analyte Injection (Association): A solution of irbesartan at a known concentration is flowed over the sensor chip surface. The binding of irbesartan to the immobilized AT1 receptor is detected as an increase in the resonance signal.

-

Buffer Flow (Dissociation): The irbesartan solution is replaced with a continuous flow of running buffer. The dissociation of the irbesartan-AT1 receptor complex is observed as a decrease in the resonance signal.

-

Regeneration: A regeneration solution is injected to remove any remaining bound irbesartan, preparing the chip surface for the next injection cycle.

-

Data Analysis: The resulting sensorgram (a plot of resonance signal versus time) is analyzed using appropriate software. By fitting the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model), the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD) can be determined.

AT1 Receptor Signaling Pathway

The binding of the endogenous agonist, Angiotensin II, to the AT1 receptor initiates a cascade of intracellular signaling events that mediate its physiological effects, such as vasoconstriction, aldosterone (B195564) release, and cell growth. Irbesartan, by blocking the binding of Angiotensin II, effectively inhibits these downstream signaling pathways.

The primary signaling pathway activated by the AT1 receptor involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrochlorothiazide's Interaction with the NCC Cotransporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the diuretic drug hydrochlorothiazide (B1673439) (HCTZ) and the Na-Cl cotransporter (NCC), a critical protein in renal salt reabsorption and blood pressure regulation. This document details the structural basis of inhibition, the complex signaling pathways that regulate NCC activity, and the experimental methodologies used to investigate these interactions.

Executive Summary

Hydrochlorothiazide, a cornerstone in the treatment of hypertension and edema, exerts its therapeutic effect by directly inhibiting the thiazide-sensitive Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to decreased sodium reabsorption and subsequent diuresis. Recent advancements in structural biology and molecular physiology have elucidated the precise binding site of HCTZ on the NCC and the intricate signaling cascades that modulate the transporter's activity. Understanding these molecular details is paramount for the development of novel and more targeted diuretic therapies with improved efficacy and reduced side-effect profiles.

Mechanism of Action: Direct Occlusion of the Ion Translocation Pathway

Structural studies, including cryo-electron microscopy, have revealed that hydrochlorothiazide binds to an orthosteric site within the transmembrane domain of the NCC.[1][2][3] This binding physically obstructs the ion translocation pathway, preventing the cotransport of Na⁺ and Cl⁻ ions across the apical membrane of distal convoluted tubule cells.[1][2][3] HCTZ fits into a pocket formed by several transmembrane helices, and its interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues of the NCC protein.[4][5] Notably, the sulfamoyl group of HCTZ plays a crucial role in its binding and inhibitory activity.

Quantitative Analysis of Hydrochlorothiazide-NCC Interaction

The interaction between hydrochlorothiazide and the NCC has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data, including inhibition constants (IC₅₀) and the effects on ion transport.

| Parameter | Value | Species/System | Experimental Method | Reference |

| IC₅₀ for NCC Inhibition | ~4-fold increased sensitivity in NCCcryo2 compared to NCCchimera | Human (recombinant) | Cell-based iodide uptake assay | [4] |

| Effect on Na⁺ Uptake | Complete inhibition of NCC-mediated Cl⁻ influx | Human NCC in HEK293 cells | Cell-based Cl⁻ flux assay | [1][3][6] |

| Effect on Na⁺ Uptake | HCTZ inhibits NCC stimulation by WNK3 | Xenopus laevis oocytes expressing NCC | ²²Na⁺ uptake assay | [7] |

| Correlation with Blood Pressure | Increased NCC abundance in urinary extracellular vesicles correlates with blood pressure response to HCTZ | Human (essential hypertensive patients) | Immunoblot analysis of urinary extracellular vesicles | [8] |

The WNK-SPAK/OSR1 Signaling Pathway: Master Regulator of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9][10][11] This pathway is a central hub for integrating various hormonal and physiological signals that control salt balance and blood pressure.[12][13]

The canonical activation of this pathway begins with the activation of WNK kinases (WNK1 and WNK4) in response to stimuli such as low intracellular chloride, angiotensin II, and aldosterone (B195564).[10][12][14] Activated WNKs then phosphorylate and activate the downstream kinases SPAK and OSR1.[10][14] In turn, activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[10][15] This phosphorylation is a critical step that enhances the trafficking of NCC to the apical membrane and increases its transport activity.[4]

Interestingly, while HCTZ directly inhibits NCC activity, long-term treatment has been shown to paradoxically increase the abundance and phosphorylation of NCC.[8] This adaptive response may contribute to the phenomenon of diuretic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Enhanced phosphorylation of Na-Cl cotransporter in experimental metabolic syndrome – role of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of the Na-Cl cotransporter NCC by dietary NaCl: a role for WNKs, SPAK, OSR1, and aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Development of Hydrochlorothiazide: A Technical Guide

An In-depth Examination of the Synthetic Pathways, Experimental Protocols, and Purification of a Cornerstone Diuretic

Hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, has been a mainstay in the treatment of hypertension and edema since its introduction in the late 1950s. Its continued clinical relevance underscores the importance of understanding its synthesis and development. This technical guide provides a comprehensive overview of the core synthetic routes for hydrochlorothiazide, detailed experimental methodologies, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The industrial synthesis of hydrochlorothiazide primarily follows two well-established routes: the condensation of 5-chloro-2,4-disulfamoylaniline with formaldehyde (B43269) and the reduction of its unsaturated precursor, chlorothiazide (B1668834).

Synthesis from 5-Chloro-2,4-disulfamoylaniline

This is the most direct and widely employed method for the synthesis of hydrochlorothiazide. It involves the reaction of 5-chloro-2,4-disulfamoylaniline (also known as 4-amino-6-chloro-1,3-benzenedisulfonamide) with a source of formaldehyde, typically paraformaldehyde. The reaction is generally carried out in a suitable solvent and can be catalyzed by either acid or base, or conducted under neutral conditions. The choice of reaction conditions can influence the yield and impurity profile of the final product.

A common approach involves heating 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) and paraformaldehyde in an alcoholic solvent under reflux.[1] An inorganic acid, such as sulfuric or hydrochloric acid, can be added to the refluxing mixture to facilitate the reaction.[1] To drive the reaction to completion, additional portions of paraformaldehyde may be added periodically.[1]

Alternatively, the reaction can be performed in an aqueous medium. In one described method, 4-amino-6-chlorobenzene-1,3-disulfonamide is heated with an aqueous solution of formaldehyde.[2] The reaction proceeds by dropwise addition of 36% formaldehyde at 80°C, followed by heating to 100°C.[2]

Synthesis via Reduction of Chlorothiazide

An alternative route to hydrochlorothiazide involves the reduction of chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide). This method leverages the readily available chlorothiazide as a starting material. The reduction of the double bond in the thiadiazine ring of chlorothiazide yields hydrochlorothiazide.

One documented procedure for this reduction utilizes potassium borohydride (B1222165) in methanol (B129727).[3] The reaction is carried out at a low temperature, typically between -10°C and 5°C, in the presence of acetic acid.[3] This method has been reported to produce a high yield of hydrochlorothiazide.[3]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to hydrochlorothiazide.

Protocol 1: Synthesis of Hydrochlorothiazide from 4-Amino-6-chloro-1,3-benzenedisulfonamide

Materials:

-

4-Amino-6-chloro-1,3-benzenedisulfonamide

-

Paraformaldehyde

-

Ethanol

-

Ethanolic Hydrochloric Acid

Procedure:

-

A suspension of 20 g (0.07 mol) of 4-Amino-6-chloro-1,3-benzenedisulfonamide and 1.57 g (0.052 mol) of paraformaldehyde in 28.8 ml of ethanolic hydrochloric acid is prepared in a reaction vessel equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for one hour.

-

An additional 0.46 g (0.015 mol) of paraformaldehyde is added to the reaction mixture.

-

Reflux is continued for another hour, after which a final portion of 0.27 g (0.009 mol) of paraformaldehyde is added.

-

The reaction mixture is refluxed for a total of six hours.

-

After the reflux period, the mixture is cooled to 20-30°C.

-

The precipitated crude hydrochlorothiazide is collected by filtration.

Protocol 2: Synthesis of Hydrochlorothiazide by Reduction of Chlorothiazide

Materials:

-

Chlorothiazide

-

Potassium Borohydride

-

Methanol

-

Acetic Acid

Procedure:

-

To a reaction vessel containing 50 mL of methanol, add 3.65 g (67.6 mmol, 2 eq) of potassium borohydride.

-

Cool the mixture to 0-5°C.

-

Slowly add 8.11 g (135.2 mmol, 4 eq) of acetic acid dropwise while maintaining the temperature between 0-5°C.

-

Stir the mixture for 1-2 hours at this temperature.

-

Cool the reaction mixture to -10°C.

-

Add 10 g (33.8 mmol, 1 eq) of chlorothiazide to the cold mixture.

-

Maintain the reaction temperature between -10°C and 5°C for 4 hours.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with a small amount of cold methanol (10 mL).

-

Dry the white solid to obtain hydrochlorothiazide.

Purification of Hydrochlorothiazide

The purity of hydrochlorothiazide is crucial for its pharmaceutical application. Several methods have been developed to purify the crude product, aiming to achieve a purity of 99.9% or greater.[1] A common impurity that needs to be removed is 4-amino-6-chloro-1,3-benzenesulfonamide.[1]

Protocol 3: Recrystallization and Purification of Crude Hydrochlorothiazide

Materials:

-

Crude Hydrochlorothiazide

-

Activated Carbon

-

Aqueous Sulfuric Acid (20%)

-

Water

Procedure:

-

Dissolve the crude hydrochlorothiazide in aqueous acetone or acetone and heat the solution to reflux.

-

Add activated carbon to the refluxing solution and continue to reflux for 20 minutes for decolorization.

-

Filter the hot solution through a hyflow bed to remove the activated carbon and wash the bed with acetone.

-

Adjust the pH of the filtrate to below 3.0 by adding 20% aqueous sulfuric acid.

-

Heat the acidified solution to reflux.

-

Add water to the refluxing mass and distill off the solvent until the temperature of the reaction mass reaches 101-102°C.[1]

-

Continue to reflux for an additional 2 hours.

-

Cool the mixture to a temperature between 45-60°C.

-

Filter the solid product and wash the cake twice with water.

-

Dry the purified product to obtain a white crystalline compound.

Quantitative Data

The efficiency of the synthesis and purification processes can be evaluated through various quantitative metrics, primarily reaction yield and product purity.

| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |

| Condensation Reaction | 4-Amino-6-chloro-1,3-benzenedisulfonamide, Paraformaldehyde | Ethanolic HCl | ~74% (crude) | - | [1] |

| Condensation Reaction with Purification | 4-Amino-6-chloro-1,3-benzenedisulfonamide, Paraformaldehyde | Sulfuric Acid, Acetone | 86% (overall) | >99.9% (HPLC) | [1] |

| Reduction of Chlorothiazide | Chlorothiazide | Potassium Borohydride, Acetic Acid, Methanol | 93.9% | - | [3] |

| Reduction of Chlorothiazide (alternative conditions) | 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide | 5% Ruthenium | 83% | - | [1] |

| Reduction of Chlorothiazide (alternative conditions) | Chlorothiazide | Sodium Hydroxide, Formaldehyde, HCl, Ammonia | 62.3 - 79% | - | [1] |

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the chemical synthesis pathways and the mechanism of action of hydrochlorothiazide.

References

Preclinical Pharmacology of Irbesartan/Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of the fixed-dose combination of irbesartan (B333) and hydrochlorothiazide (B1673439), a widely used antihypertensive therapy. The information presented herein is intended to support research, discovery, and development efforts in the field of cardiovascular therapeutics.

Introduction

The combination of irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic, is a cornerstone in the management of hypertension. This combination therapy leverages two distinct yet complementary mechanisms of action to achieve greater blood pressure control than either agent alone. This guide delves into the preclinical data that forms the foundation of our understanding of the pharmacodynamics, pharmacokinetics, and toxicology of this important therapeutic combination.

Mechanism of Action

The synergistic antihypertensive effect of the irbesartan/hydrochlorothiazide combination stems from their distinct actions on the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.[1]

Irbesartan: As a selective antagonist of the angiotensin II type 1 (AT1) receptor, irbesartan competitively inhibits the binding of angiotensin II. Angiotensin II is a potent vasoconstrictor and a key regulator of salt and water balance through its stimulation of aldosterone (B195564) release. By blocking the AT1 receptor, irbesartan leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2]

Hydrochlorothiazide: HCTZ is a thiazide diuretic that acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. This action results in increased excretion of sodium, chloride, and water, leading to a reduction in extracellular fluid volume and plasma volume, which contributes to its antihypertensive effect. The initial drop in blood pressure is due to a decrease in cardiac output. With chronic use, peripheral resistance decreases.

Synergistic Effect: The combination of irbesartan and HCTZ produces an additive, and in some cases synergistic, antihypertensive effect.[3] HCTZ-induced volume depletion can lead to a compensatory activation of the RAAS. Irbesartan effectively counteracts this, leading to a more pronounced and sustained reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by irbesartan.

Pharmacodynamics

Preclinical studies have consistently demonstrated the potent antihypertensive effects of the irbesartan/hydrochlorothiazide combination in various animal models of hypertension.

Key Findings:

-

Synergistic Blood Pressure Reduction: In spontaneously hypertensive rats (SHRs), the combination of irbesartan and HCTZ has been shown to produce a greater reduction in blood pressure than either agent administered alone.

-

Dose-Dependent Effects: The antihypertensive effects of the combination are dose-dependent.

Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical experimental design to evaluate the pharmacodynamic effects of the irbesartan/hydrochlorothiazide combination.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.

-

Drug Administration:

-

Irbesartan and hydrochlorothiazide are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The drugs are administered orally via gavage once daily for a specified period (e.g., 4 weeks).

-

Treatment groups typically include:

-

Vehicle control

-

Irbesartan alone

-

Hydrochlorothiazide alone

-

Irbesartan/hydrochlorothiazide combination

-

-

-

Blood Pressure Measurement:

-

Systolic blood pressure (SBP) and heart rate (HR) are measured non-invasively using the tail-cuff method.

-

Measurements are taken at baseline and at regular intervals throughout the study period (e.g., weekly).

-

To ensure accuracy, animals are trained for the tail-cuff procedure for several days before the start of the study.

-

-

Data Analysis: Changes in SBP and HR from baseline are calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of irbesartan and hydrochlorothiazide when administered in combination. While comprehensive rat-specific data for the combination is limited in publicly available literature, studies in other species, such as dogs, provide valuable insights.

Key Findings from a Study in Renal Hypertensive Dogs:[3]

-

The concentration-time course of irbesartan was not significantly altered by the co-administration of HCTZ.[3]

-

Irbesartan increased the peak plasma concentration (Cmax) and the area under the curve (AUC) of HCTZ at steady-state.[3]

Table 1: Preclinical Pharmacokinetic Parameters

| Parameter | Irbesartan (in Dogs) | Hydrochlorothiazide (in Dogs, with Irbesartan) |

| Model | Two-compartment | - |

| Effect of HCTZ on Irbesartan | No significant change in concentration-time course[3] | - |

| Effect of Irbesartan on HCTZ | - | Increased Cmax and AUC at steady-state[3] |

Experimental Protocol: Pharmacokinetic Study in Rats

A typical protocol to determine the pharmacokinetic profile of the irbesartan/hydrochlorothiazide combination in rats would involve the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: A single oral dose of the irbesartan/hydrochlorothiazide combination is administered via oral gavage.

-

Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Analysis: Plasma concentrations of irbesartan and hydrochlorothiazide are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), using non-compartmental or compartmental analysis.

Toxicology

The preclinical safety of the irbesartan/hydrochlorothiazide combination has been evaluated in a range of toxicology studies.

Table 2: Summary of Preclinical Toxicology Data

| Study Type | Species | Key Findings |

| Acute Oral Toxicity | Rat | LD50 for Irbesartan: >2000 mg/kg.[1] LD50 for Hydrochlorothiazide: Not specified for the combination. |

| Mouse | No mortality was observed with the combination at doses up to 2000/4000 mg/kg (irbesartan/HCTZ).[1] | |

| Carcinogenicity | Rat & Mouse | No evidence of carcinogenicity for irbesartan or hydrochlorothiazide individually. No carcinogenicity studies have been conducted with the combination. |

| Mutagenicity | In vitro & In vivo | The irbesartan/hydrochlorothiazide combination was not mutagenic in a battery of standard tests. |

| Reproductive Toxicity | Rat & Rabbit | Irbesartan has been shown to be fetotoxic in late gestation. The combination is contraindicated in pregnancy. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol describes a method for determining the acute oral toxicity of the irbesartan/hydrochlorothiazide combination, aiming to reduce the number of animals used.

-

Animal Model: Female rats are typically used as they are generally more sensitive.

-

Dosing: A single animal is dosed with the test substance. The starting dose is selected based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Estimation: This process is continued until enough data is collected to calculate the LD50 using statistical methods.

Experimental Workflow

The preclinical evaluation of a combination antihypertensive agent like irbesartan/hydrochlorothiazide follows a structured workflow to assess its safety and efficacy.

Conclusion

The preclinical data for the irbesartan/hydrochlorothiazide combination provides a strong rationale for its clinical use in hypertension. The synergistic pharmacodynamic effects, characterized by significant blood pressure reduction in relevant animal models, coupled with a well-defined safety profile, underscore the therapeutic value of this combination. This guide has summarized the key preclinical findings and provided detailed experimental methodologies to aid researchers and drug development professionals in their ongoing efforts to develop novel and improved cardiovascular therapies. Further research into the specific pharmacokinetic interactions in rodent models would provide a more complete preclinical profile.

References

In Vitro Characterization of Irbesartan's AT1 Antagonism: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of irbesartan (B333), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system and the development of cardiovascular therapeutics.

Quantitative Analysis of Irbesartan's AT1 Receptor Interaction

Irbesartan's interaction with the AT1 receptor is characterized by high binding affinity and potent functional antagonism. The following tables summarize key quantitative parameters from various in vitro studies.

Table 1: Binding Affinity of Irbesartan for the AT1 Receptor

| Parameter | Value | Cell/Tissue System | Radioligand | Reference |

| Ki | 4.05 nM | WB-Fischer 344 (WB) rat liver epithelial cells | [125I]Angiotensin II | [1] |

| IC50 | 1.3 nM | Not Specified | Not Specified | |

| IC50 | 0.9 nmol/L | Rat adrenal cortical microsomes | 125I-Ang II | |

| Binding Affinity Order | Irbesartan > EXP3174 > Valsartan > Losartan | Wild-Type AT1 Receptor | Not Specified | [2] |

Table 2: Functional Antagonism of Irbesartan at the AT1 Receptor

| Parameter | Value | Assay Type | Tissue/Cell System | Reference |

| IC50 | 4 nM | Angiotensin II-induced contraction | Rabbit aorta ring | [3] |

| Antagonism Type | Insurmountable | Angiotensin II-induced contraction | Rabbit aorta | [4] |

| Inverse Agonism | Demonstrated | Constitutive AT1 receptor activity | Not Specified | [2][5] |

| Schild Analysis Slope | 0.77 | In vivo Ang II dose-effect | Healthy humans |

AT1 Receptor Signaling Pathways and Irbesartan's Mechanism of Action

The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the physiological effects of angiotensin II through two primary signaling cascades: the canonical Gq-protein dependent pathway and the β-arrestin-mediated pathway. Irbesartan competitively binds to the AT1 receptor, blocking the initiation of these downstream signals.

Gq-Protein Dependent Signaling

Upon angiotensin II binding, the AT1 receptor activates the Gq/11 family of G-proteins.[6][7] This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] These events lead to various cellular responses, including vasoconstriction and inflammation.

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, the activated AT1 receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[10][11] β-arrestin binding desensitizes the G-protein signaling and promotes receptor internalization.[11] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating a distinct wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is implicated in cell growth and proliferation.[11][12] Irbesartan's blockade of the AT1 receptor also prevents these β-arrestin-mediated events.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of irbesartan for the AT1 receptor.

Objective: To quantify the binding affinity of irbesartan by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or rat liver membranes.[13][14]

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: 10 µM unlabeled Angiotensin II.

-

Test Compound: Irbesartan, serially diluted.

-

Apparatus: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation.

-

Wash the pellet and resuspend in assay buffer.

-

Determine the protein concentration (e.g., BCA assay).[15]

-

-

Assay Setup (in triplicate):

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + 10 µM unlabeled Angiotensin II.

-

Competition Binding: Receptor membranes + Radioligand + varying concentrations of Irbesartan.

-

-

Incubation:

-

Filtration and Washing:

-

Detection and Analysis:

-

Dry the filters and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of irbesartan to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay: Calcium Mobilization

This protocol outlines a cell-based assay to measure irbesartan's ability to inhibit angiotensin II-induced calcium mobilization.

Objective: To determine the functional potency (IC50) of irbesartan by measuring its inhibition of AT1 receptor-mediated intracellular calcium release.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the AT1 receptor.

-

Calcium-sensitive Dye: Fluo-4 AM or similar.[16]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Angiotensin II.

-

Antagonist: Irbesartan.

-

Apparatus: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating:

-

Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[16]

-

-

Dye Loading:

-

Remove culture medium and add the fluorescent calcium dye solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[16]

-

-

Compound Addition:

-

Add serial dilutions of irbesartan to the respective wells.

-

Incubate for 15-30 minutes at room temperature.[16]

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined concentration of angiotensin II (typically EC80) to all wells.

-

Immediately begin kinetic fluorescence reading for 90-120 seconds.[16]

-

-

Data Analysis:

-

The primary endpoint is the inhibition of the peak fluorescence signal induced by angiotensin II.

-

Normalize the data to controls (0% inhibition = agonist alone; 100% inhibition = no agonist).

-

Plot the percent inhibition against the log concentration of irbesartan to determine the IC50 value.

-

Functional Antagonism Assay: IP-One HTRF Assay

This protocol describes a method to quantify irbesartan's antagonism by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To determine the functional potency (IC50) of irbesartan by inhibiting angiotensin II-stimulated IP1 production.

Materials:

-

Cells: Cells expressing the AT1 receptor.

-

Assay Kit: HTRF IP-One assay kit (contains IP1-d2 conjugate and anti-IP1 cryptate antibody).[17]

-

Stimulation Buffer: Provided in the kit, typically containing LiCl to prevent IP1 degradation.[18]

-

Agonist: Angiotensin II.

-

Antagonist: Irbesartan.

-

Apparatus: HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation:

-

Plate cells and incubate overnight.

-

Add irbesartan at various concentrations and pre-incubate.

-

Add angiotensin II (at its EC80 concentration) and incubate for the recommended time (e.g., 1 hour at 37°C).[19]

-

-

Lysis and Detection:

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).[19]

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the IP1 concentration.

-

Generate a standard curve to convert HTRF ratios to IP1 concentrations.

-

Plot the inhibition of IP1 production against the log concentration of irbesartan to determine the IC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the investigation of irbesartan's effect on the β-arrestin-mediated signaling pathway by measuring the phosphorylation of ERK1/2.

Objective: To determine if irbesartan inhibits angiotensin II-induced ERK1/2 phosphorylation.

Materials:

-

Cells: Cells expressing the AT1 receptor.

-

Agonist: Angiotensin II.

-

Antagonist: Irbesartan.

-

Lysis Buffer: Laemmli sample buffer or similar.

-

Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.[20]

-

Apparatus: SDS-PAGE equipment, Western blot transfer system, chemiluminescence detector.

Procedure:

-

Cell Treatment:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse directly in sample buffer.[21]

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[22]

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[12]

-

Quantify band intensities using densitometry.

-

Express phospho-ERK1/2 levels as a ratio to total ERK1/2 and compare the effect of irbesartan to the agonist-only control.

-

Conclusion

The in vitro characterization of irbesartan reveals it to be a highly potent and specific AT1 receptor antagonist. Its high binding affinity, coupled with insurmountable antagonism and inverse agonist properties, contributes to its robust and sustained pharmacological effects. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these key characteristics, from receptor binding to the modulation of complex downstream signaling pathways. This information is critical for the continued research and development of AT1 receptor blockers for the treatment of cardiovascular diseases.

References

- 1. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Molecular Effects of Hydrochlorothiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular effects of hydrochlorothiazide (B1673439) (HCTZ), a widely prescribed thiazide diuretic. It delves into its primary mechanism of action, its influence on key signaling pathways, and its broader physiological impacts. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal molecular target of hydrochlorothiazide is the thiazide-sensitive Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene. This cotransporter is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2] Under normal physiological conditions, the NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood.[2]

Hydrochlorothiazide acts as an inhibitor of NCC, binding to the chloride-binding site of the transporter and preventing the reabsorption of Na+ and Cl- ions.[1][3] This inhibition leads to an increased excretion of sodium and chloride in the urine, a process known as natriuresis.[2] As water follows the osmotic gradient created by these ions, there is a subsequent increase in urine output, or diuresis.[1] This reduction in extracellular fluid volume contributes to the initial blood pressure-lowering effect of HCTZ.[2]

While the acute effect is primarily driven by diuresis, the long-term antihypertensive effect of HCTZ is also attributed to a decrease in peripheral vascular resistance, although the precise molecular mechanisms underlying this vasodilation are not fully elucidated.[2]

The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4] This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli.

The WNK-SPAK/OSR1 pathway ultimately leads to the phosphorylation of NCC at specific threonine and serine residues in its N-terminal domain, which is a key step in activating the cotransporter.[5] Hydrochlorothiazide, by directly inhibiting NCC, can lead to complex feedback mechanisms within this regulatory pathway. Studies have shown that chronic HCTZ treatment can paradoxically lead to an increase in the total abundance and phosphorylation of NCC.[6] This is thought to be a compensatory response to the sustained inhibition of the transporter.

Below is a diagram illustrating the WNK-SPAK/OSR1-NCC signaling pathway.

Quantitative Data on Hydrochlorothiazide's Effects

The following tables summarize key quantitative data on the cellular and molecular effects of hydrochlorothiazide.

Table 1: Dose-Response of Hydrochlorothiazide on Blood Pressure and Serum Electrolytes

| Parameter | Dose of HCTZ | Change from Baseline | Reference |

| Systolic Blood Pressure | 12.5 mg/day | -8 mmHg | [7][8] |

| 25 mg/day | -11 mmHg | [1] | |

| 50 mg/day | Further small decrease | [1] | |

| 75 mg/day | Minimal additional decrease | [1] | |

| Diastolic Blood Pressure | 12.5 mg/day | Significant decrease | [1] |

| 25 mg/day | -11 mmHg | [7][8] | |

| Serum Potassium | 12.5 mg/day | No significant change | [7][8] |

| >25 mg/day | -0.7 mEq/L | [7][8] | |

| Serum Uric Acid | 12.5 mg/day | Increase of ~36 µmol/L | [9] |

| Serum Calcium | Not specified | Significant decrease in urinary calcium | [10][11] |

| Serum Magnesium | Not specified | Hypomagnesemia can occur | [2] |

Table 2: Molecular Effects of Hydrochlorothiazide on NCC and Other Proteins

| Target | Effect | Magnitude of Change | Experimental System | Reference |

| NCC Abundance (Total) | Increased | 2.2-fold increase | Mice with chronic metabolic acidosis | [12] |

| NCC Phosphorylation (p-T58) | Increased | 1.6-fold increase | Mice with chronic metabolic acidosis | [12] |

| NCC Phosphorylation (p-S71) | Increased | 2.3-fold increase | Mice with chronic metabolic acidosis | [12] |

| Aquaporin-2 (AQP2) mRNA | Decreased | Statistically significant decrease | Rat kidney inner medulla | [13] |

| Aquaporin-2 (AQP2) Protein | Decreased | Statistically significant decrease | Rat kidney inner medulla | [13] |

| Urinary AQP2 Excretion | Increased | Statistically significant increase | Rats | [13] |

Table 3: Effects of Hydrochlorothiazide on Glucose Metabolism and Lipids

| Parameter | Dose of HCTZ | Change | Patient Population | Reference |

| Fasting Glucose | Low-dose | Significantly increased | Type 2 Diabetes | [14] |

| HbA1c | Low-dose | Significantly increased | Type 2 Diabetes | [14] |

| Insulin (B600854) Sensitivity (M-value) | 25-50 mg/day | Reduced (6.90 to 6.07 mg/kg/min) | Nondiabetic, obese, hypertensive patients | [15] |

| Total Cholesterol | 12.5 mg/day | ~12% increase | Postmenopausal black female hypertensives | [7][8] |

| LDL Cholesterol | 12.5 mg/day | ~20% increase | Postmenopausal black female hypertensives | [7][8] |

| HDL Cholesterol | Low-dose | Decreased | Type 2 Diabetes | [14] |

Broader Cellular and Molecular Effects

Beyond its primary action on the NCC, hydrochlorothiazide exerts a range of other cellular and molecular effects.

Effects on Other Ion Transporters and Channels

While the primary target of HCTZ is the NCC, it can also affect other ion transport mechanisms, particularly at higher concentrations. In vascular smooth muscle, HCTZ has been shown to open large-conductance calcium-activated potassium channels (BKCa), which can contribute to its vasodilatory effects.

Impact on Aquaporin-2 and Water Reabsorption

Hydrochlorothiazide has been shown to decrease the expression of aquaporin-2 (AQP2) mRNA and protein in the kidney's inner medulla.[13] AQP2 is a water channel crucial for vasopressin-regulated water reabsorption in the collecting ducts. Despite the decrease in AQP2 expression in the medulla, HCTZ treatment leads to an overall increase in urinary AQP2 excretion.[13]

Endothelial Function and Oxidative Stress

The effects of hydrochlorothiazide on endothelial function and oxidative stress are complex and not fully resolved. Some studies suggest that HCTZ does not improve endothelial function or reduce oxidative stress markers.[16][17] In fact, in some experimental models, HCTZ has been shown to exacerbate nephrosclerosis when nitric oxide production is blocked.

Insulin Resistance and Glucose Metabolism

A significant clinical consideration with long-term thiazide diuretic use is the potential for adverse metabolic effects, including the development of insulin resistance and new-onset diabetes. Hydrochlorothiazide has been shown to impair glucose tolerance and is associated with an increase in fasting blood glucose and HbA1c levels.[14] The underlying mechanisms are thought to involve alterations in the gut microbiota, leading to increased lipopolysaccharide (LPS) levels and subsequent activation of TLR4 signaling and macrophage polarization, which contributes to inflammation and insulin resistance.

Gut Microbiota

Recent research has highlighted the role of the gut microbiota in mediating some of the metabolic side effects of HCTZ. HCTZ consumption has been shown to disturb the structure of the intestinal microbiota, leading to an increase in Gram-negative Enterobacteriaceae and elevated levels of LPS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis of NCC Phosphorylation

This protocol describes the detection of total and phosphorylated NCC in kidney tissue lysates.

Materials:

-

Kidney tissue

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibodies:

-

Rabbit anti-NCC (total)

-

Rabbit anti-phospho-NCC (e.g., pT58 or pS71)

-

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Homogenize kidney tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Mix protein lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of NCC in Kidney Sections

This protocol outlines the procedure for visualizing the localization of NCC in kidney tissue sections.

Materials:

-

Paraffin-embedded kidney tissue sections on slides

-

Xylene

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-NCC

-

Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 minutes each) to water.

-

-

Antigen Retrieval:

-